molecular formula C11H9NO2S B1406131 3-(3-Methyl-isothiazol-5-yl)-benzoic acid CAS No. 1401522-26-6

3-(3-Methyl-isothiazol-5-yl)-benzoic acid

Cat. No.: B1406131
CAS No.: 1401522-26-6
M. Wt: 219.26 g/mol
InChI Key: MBFMJFWECSIPFN-UHFFFAOYSA-N
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Description

3-(3-Methyl-isothiazol-5-yl)-benzoic acid is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Properties

3-(3-Methyl-isothiazol-5-yl)-benzoic acid and its derivatives exhibit significant antimicrobial and antibacterial activities. Studies have shown that certain compounds in this category are effective against a range of bacteria, including Escherichia coli and Staphylococcus aureus. These compounds are particularly notable for their inhibitory activity, with some showing excellent inhibition against specific strains of bacteria, as evidenced by the Minimum Inhibitory Concentration (MIC) values obtained in various studies (Xu, Lin, & Lin, 2011), (Linhua, 2013).

Synthesis and Structural Analysis

Research in this field also focuses on the synthesis of new compounds and the analysis of their structures. The synthesis of various benzoic acids and the analysis of their crystal structures have been conducted to understand the relationship between structure and activity. These studies highlight different structural motifs and their interactions, which are critical in predicting the bioactivity of compounds (J. Dinesh, 2013).

Complex Formation and Properties

Another aspect of research involves the synthesis of complexes based on these compounds and studying their properties. For instance, new complexes based on 3,5-di-(triazol-1-yl)-benzoic acid ligands have been prepared, and their structures characterized. These studies contribute to the understanding of how these compounds interact with various metals and the resultant properties of these complexes (Yunxia et al., 2020).

Properties

IUPAC Name

3-(3-methyl-1,2-thiazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-5-10(15-12-7)8-3-2-4-9(6-8)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFMJFWECSIPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301265812
Record name Benzoic acid, 3-(3-methyl-5-isothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401522-26-6
Record name Benzoic acid, 3-(3-methyl-5-isothiazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401522-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(3-methyl-5-isothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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